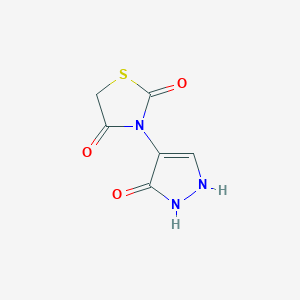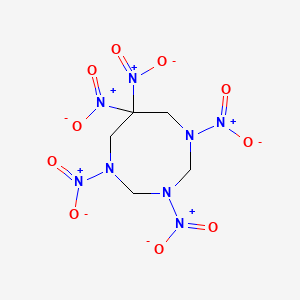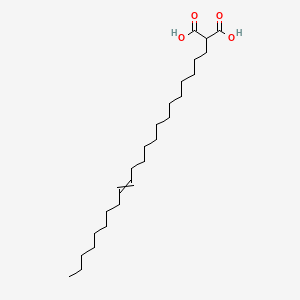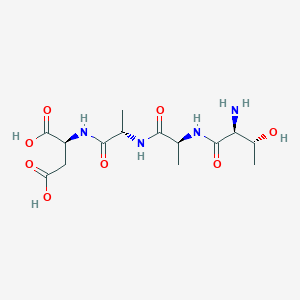
1,4-Benzoxazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzoxazepin-2(3H)-one is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides in a triethylamine–formic acid azeotropic mixture under microwave irradiation . This method is highly efficient and allows for the preparation of various derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the laboratory synthesis methods to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzoxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4(3H)-ones, while reduction can produce various reduced derivatives of the original compound .
Applications De Recherche Scientifique
1,4-Benzoxazepin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1,4-Benzoxazepin-2(3H)-one and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to interact with neuroreceptors, leading to neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodiazepine-2,5-dione: This compound shares a similar ring structure but with different functional groups and biological activities.
Quinazolin-4(3H)-one: Another compound with a similar core structure but different chemical properties and applications.
Uniqueness
1,4-Benzoxazepin-2(3H)-one is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
342617-25-8 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3H-1,4-benzoxazepin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-9-6-10-5-7-3-1-2-4-8(7)12-9/h1-5H,6H2 |
Clé InChI |
NVLDNMAPZBZQFN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OC2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazole, 2-[(4-chlorophenyl)azo]-1-methyl-](/img/structure/B12582946.png)






![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)
